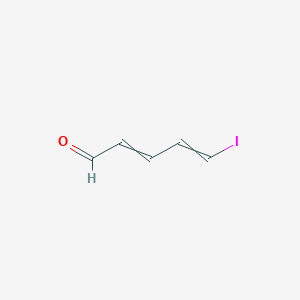
5-Iodopenta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodopenta-2,4-dienal: is an organic compound with the molecular formula C5H5IO It is characterized by the presence of an iodine atom attached to a conjugated diene system, specifically at the 5th position of the pentadienal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopenta-2,4-dienal typically involves the iodination of penta-2,4-dienal. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction is usually carried out in an inert solvent under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Iodopenta-2,4-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 5-iodopentanoic acid.
Reduction: Formation of 5-iodopent-2-en-1-ol.
Substitution: Formation of various substituted pentadienals depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Iodopenta-2,4-dienal is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Iodopenta-2,4-dienal involves its reactivity towards nucleophiles and electrophiles. The conjugated diene system allows for various addition reactions, while the iodine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
5-Bromopenta-2,4-dienal: Similar structure but with a bromine atom instead of iodine.
5-Chloropenta-2,4-dienal: Similar structure but with a chlorine atom instead of iodine.
5-Fluoropenta-2,4-dienal: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodopenta-2,4-dienal is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical transformations, providing opportunities for unique synthetic applications.
Properties
CAS No. |
168295-35-0 |
|---|---|
Molecular Formula |
C5H5IO |
Molecular Weight |
208.00 g/mol |
IUPAC Name |
5-iodopenta-2,4-dienal |
InChI |
InChI=1S/C5H5IO/c6-4-2-1-3-5-7/h1-5H |
InChI Key |
BOIFHZPYWVJCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=O)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




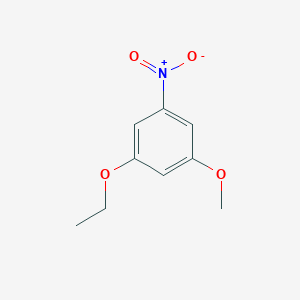
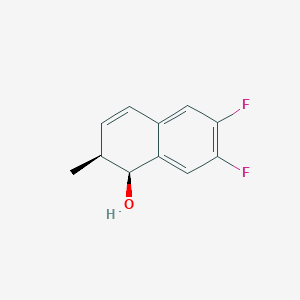
![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
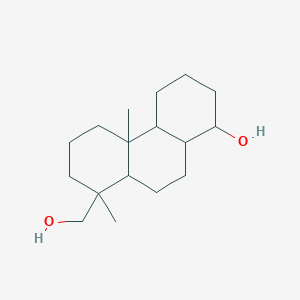
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
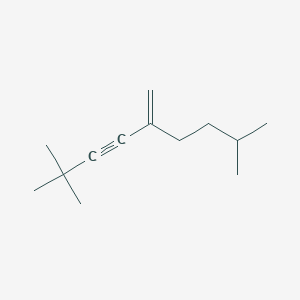
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
